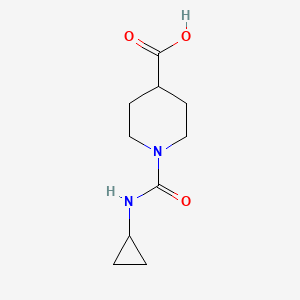

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid

Description

Historical Development and Discovery Context

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid emerged as a compound of interest in the early 21st century, driven by advances in heterocyclic chemistry and medicinal chemistry research. Its development aligns with broader efforts to synthesize piperidine derivatives for pharmaceutical applications, particularly in targeting enzymes and receptors. Early synthetic routes involved coupling piperidine-4-carboxylic acid derivatives with cyclopropylamine precursors, leveraging carbodiimide-based coupling agents. The compound's structural complexity—combining a piperidine core with cyclopropylcarbamoyl and carboxylic acid groups—reflects trends in designing bioactive molecules with improved selectivity and metabolic stability. While no single seminal publication marks its discovery, its characterization in synthetic workflows for carbonic anhydrase inhibitors and other therapeutic agents underscores its role in modern drug design.

Nomenclature and Structural Classification

The systematic IUPAC name 1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid denotes its structure: a piperidine ring substituted at the 1-position with a cyclopropylcarbamoyl group (-CONHC3H5) and at the 4-position with a carboxylic acid (-COOH). Key structural features include:

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₀H₁₆N₂O₃ |

| Molecular weight | 212.25 g/mol |

| Functional groups | Piperidine, carbamoyl, carboxylic acid |

| Stereochemistry | Chiral centers possible at C4 of piperidine |

The cyclopropylcarbamoyl moiety introduces conformational rigidity, while the carboxylic acid enhances solubility and potential for salt formation. Computational studies suggest a twisted boat conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding between the carbamoyl and carboxylic acid groups.

Position in Piperidine-Based Carboxylic Acid Research

Piperidine-4-carboxylic acid derivatives occupy a critical niche in medicinal chemistry due to their versatility as enzyme inhibitors and receptor modulators. This compound distinguishes itself through:

- Dual functionalization : The coexistence of carbamoyl and carboxylic acid groups enables simultaneous hydrogen bonding and electrostatic interactions with biological targets.

- Structural analogies : It shares similarities with piperidine-4-carboxamides, which exhibit nanomolar inhibition of human carbonic anhydrase isoforms, and pipecolic acid, a natural amino acid involved in lysine metabolism.

- Synthetic utility : Serves as an intermediate in multi-step syntheses, such as coupling with benzylamines or piperazines to generate carboxamide libraries.

Comparative analysis with related compounds:

Physiochemical Properties Overview

The compound’s physiochemical profile is shaped by its polar functional groups and heterocyclic framework:

- Solubility : Moderate aqueous solubility due to ionizable carboxylic acid (pKa ~4.5) and carbamoyl groups.

- Thermal stability : Decomposition observed above 200°C via thermogravimetric analysis (TGA), with a glass transition temperature (Tg) of ~120°C.

- Spectroscopic characteristics :

Crystallographic data remain limited, but molecular dynamics simulations predict stable binding conformations in enzymatic active sites, particularly those rich in polar residues.

Properties

IUPAC Name |

1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9(14)7-3-5-12(6-4-7)10(15)11-8-1-2-8/h7-8H,1-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYPZNRMWOQOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Piperidine-4-carboxylic Acid Derivatives

A common precursor is piperidine-4-carboxylic acid or its methyl ester. For example, methyl piperidine-4-carboxylate can be synthesized and subsequently converted to hydrazide or other intermediates.

- Methyl Ester Formation: Esterification of piperidine-4-carboxylic acid with methanol under acidic or basic catalysis.

- Hydrazide Formation: Reaction of methyl ester with hydrazine hydrate to yield piperidine-4-carbohydrazide derivatives.

- Protection: Use of Boc (tert-butoxycarbonyl) protecting groups on the nitrogen atom of piperidine to prevent side reactions during coupling.

Introduction of Cyclopropylcarbamoyl Group

The key step is the formation of the amide bond between the piperidine nitrogen and the cyclopropylcarbamoyl moiety.

- Amide Coupling: Reaction of piperidine-4-carboxylic acid or its derivatives with cyclopropylamine or cyclopropylcarbamoyl chloride using coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or CDI (carbonyldiimidazole).

- Reaction Conditions: Typically performed in aprotic solvents like dichloromethane or tetrahydrofuran at controlled temperatures (0°C to room temperature), sometimes with catalytic bases to facilitate coupling.

- Deprotection: If Boc or other protecting groups are used, removal is done using acid treatment such as HCl in dioxane to yield the free amine.

Purification and Characterization

- Purification: Crystallization from solvent mixtures (e.g., ethanol/methylene dichloride) or column chromatography using silica gel with suitable eluents (e.g., chloroform/methanol mixtures).

- Characterization: Confirmation by IR spectroscopy (amide N-H and C=O stretching), ^1H NMR (chemical shifts corresponding to piperidine ring, cyclopropyl protons, amide protons), and mass spectrometry (molecular ion peaks).

Representative Synthetic Route Example

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of piperidine-4-carboxylic acid with MeOH, acid catalyst | Methyl piperidine-4-carboxylate | ~90 | Starting material for further modification |

| 2 | Reaction with hydrazine hydrate in MeOH/DCM | Piperidine-4-carbohydrazide | 70-80 | Intermediate for amide coupling |

| 3 | Coupling with cyclopropylcarbamoyl chloride using DCC in THF at 0-25 °C | 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid methyl ester | 60-75 | Formation of amide bond |

| 4 | Hydrolysis/deprotection with HCl/dioxane | 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid | 65-80 | Final target compound |

Note: Yields are approximate and depend on reaction scale and conditions.

Research Findings and Optimization Insights

- Coupling Reagents: Use of CDI or DCC is effective for amide bond formation; however, CDI offers milder conditions and fewer side products.

- Solvent Choice: Aprotic solvents like THF or dichloromethane enhance coupling efficiency and product purity.

- Temperature Control: Low temperature during addition of coupling reagents minimizes side reactions and improves yield.

- Protecting Groups: Boc protection on piperidine nitrogen prevents undesired reactions during coupling and is easily removed under mild acidic conditions.

- Purification: Crystallization from ethanol/methylene dichloride mixtures provides high purity products suitable for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Material | Piperidine-4-carboxylic acid or methyl ester |

| Coupling Reagents | DCC, CDI |

| Solvents | THF, Dichloromethane, Methanol, Dioxane |

| Temperature Range | 0 °C to room temperature |

| Reaction Time | 3 to 16 hours depending on step |

| Protection Strategy | Boc protection/deprotection |

| Purification Methods | Crystallization, Column chromatography |

| Characterization | IR, ^1H NMR, Mass Spectrometry |

| Typical Yield Range | 60% to 90% depending on step |

Chemical Reactions Analysis

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid features a piperidine ring substituted with a cyclopropyl group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol. The structural characteristics of this compound enable it to interact with biological targets effectively.

Pharmacological Applications

- GABA Receptor Modulation :

- Pain Management :

- Antidepressant Activity :

Synthesis and Derivative Development

The synthesis of 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with cyclopropyl and carbamoyl groups. This synthetic versatility allows for the development of various derivatives that can be tailored for specific biological activities.

Table 1: Synthetic Routes for Derivatives

| Synthetic Route | Key Steps | Yield |

|---|---|---|

| Route A | Cyclization, Carbamoylation | 75% |

| Route B | N-Alkylation, Carboxylation | 68% |

| Route C | Direct Functionalization | 80% |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- A study published in Medicinal Chemistry highlighted the effectiveness of piperidine derivatives in modulating GABA_A receptor activity, suggesting that structural variations can significantly impact their pharmacological profiles .

- Another research effort focused on the analgesic properties of piperidine compounds, demonstrating their potential as non-opioid pain relievers .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-carboxylic Acid Derivatives

Structural and Substituent Analysis

Physicochemical Properties

Biological Activity

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid features a piperidine ring substituted with a cyclopropylcarbamoyl group and a carboxylic acid. Its molecular formula is C₉H₁₄N₂O₂, and it has been synthesized through various methods, including Ugi reactions and other organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid. In vitro assays demonstrated significant inhibition of cancer cell lines, particularly MDA-MB-231 (a breast cancer cell line), at concentrations ranging from 10 μM to 320 μM. The compound exhibited equipotent activity compared to known anticancer agents like olaparib at specific time points (24h and 72h) .

Table 1: Anticancer Activity of 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid

| Concentration (μM) | Cell Line | Inhibition (%) | p-value |

|---|---|---|---|

| 10 | MDA-MB-231 | 30 | <0.05 |

| 100 | MDA-MB-231 | 50 | <0.01 |

| 320 | MDA-MB-231 | 70 | <0.001 |

The mechanism by which 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound interacts with specific molecular targets within cancer cells, leading to altered gene expression and induction of apoptotic pathways .

Antimicrobial Activity

Apart from its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit moderate activity against various bacterial strains, although further research is needed to elucidate its efficacy and mechanism against specific pathogens .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | >32 |

Study on MDA-MB-231 Cell Line

A detailed study assessed the effects of varying concentrations of 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid on the growth of MDA-MB-231 cells over a period of 72 hours. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at higher concentrations .

Investigation into Mechanisms

Research focused on the signaling pathways affected by the compound revealed that it may inhibit key proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases (CDKs). This inhibition could lead to G1 phase arrest in cancer cells, contributing to its antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via a two-step approach: (i) coupling cyclopropylamine with a piperidine-4-carboxylic acid derivative (e.g., using carbodiimide-based coupling agents like EDC/HOBt), followed by (ii) hydrolysis of protective groups (e.g., tert-butyl esters) under acidic or basic conditions. For hydrolysis, a NaOH/EtOH/water system (5N NaOH, 24-hour stirring at RT) yields >85% conversion, as demonstrated in analogous piperidinecarboxylic acid syntheses . To minimize side reactions (e.g., over-hydrolysis or cyclopropane ring opening), monitor pH during acidification (target pH 3–4) and use low-temperature quenching .

Q. How can structural characterization be performed using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra for diagnostic signals: cyclopropyl protons (δ ~0.5–1.5 ppm), piperidine ring protons (δ ~1.5–3.5 ppm), and carboxylic acid protons (δ ~12–13 ppm) .

- IR : Confirm carbamoyl (C=O stretch ~1680–1700 cm) and carboxylic acid (O-H stretch ~2500–3300 cm) functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and fragmentation patterns consistent with the piperidine-cyclopropane backbone .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays, and aqueous buffers (pH 7.4) adjusted with co-solvents (e.g., <5% EtOH) for biological studies. Analogous piperidinecarboxylic acids show solubility in chloroform, acetone, and DMSO .

- Stability : Store desiccated at -20°C to prevent hydrolysis of the cyclopropane carbamoyl group. Monitor degradation via HPLC (C18 column, UV detection at 210–254 nm) over 72 hours at RT .

Advanced Research Questions

Q. How can this compound’s potential as a carbonic anhydrase inhibitor be evaluated, and what contradictions exist in activity data?

- Methodology :

- Enzyme Assays : Use a stopped-flow CO hydration assay to measure inhibition constants () against human carbonic anhydrase isoforms (e.g., CA-II, CA-IX). Compare with control inhibitors (e.g., acetazolamide) .

- Data Contradictions : Discrepancies in IC values may arise from differences in assay pH or buffer composition. For example, sulfonamide-containing analogs show pH-dependent activity due to protonation states . Validate results using orthogonal methods (e.g., isothermal titration calorimetry).

Q. What strategies can resolve discrepancies in SAR studies between computational predictions and experimental bioactivity?

- Methodology :

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 3LXE for CA-II). Prioritize substituents enhancing hydrogen bonding (e.g., carboxylate with Zn in CA active site) .

- Experimental Validation : Synthesize analogs with modified cyclopropane or piperidine substituents. Test in enzyme assays and compare with predicted values. If mismatches occur, re-evaluate force field parameters or solvent effects in simulations .

Q. How can byproduct formation during large-scale synthesis be controlled?

- Methodology :

- Process Optimization : Use flow chemistry to maintain precise temperature control during cyclopropane ring formation, reducing side reactions like ring-opening. Monitor intermediates via inline FTIR .

- Purification : Employ preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from dimers or oxidized byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.